molecular formula C10H16O3 B2985303 Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate CAS No. 1779506-65-8

Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate

Cat. No.: B2985303
CAS No.: 1779506-65-8
M. Wt: 184.235
InChI Key: DJSDSKRFIDCWFD-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol . This compound is characterized by a cyclohexane ring substituted with a methyl ester and a 2-oxoethyl group. It is commonly used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate” is classified with the GHS07 and GHS05 pictograms, indicating that it can cause skin irritation, eye damage, and may be harmful if inhaled . The compound is considered dangerous, with hazard statements including H315, H318, H335, and H227 . Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(2-oxoethyl)cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with various pathways, influencing biological processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-oxoethylidene)cyclohexane-1-carboxylate
  • Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate
  • Methyl 4-(2-oxoethyl)benzoate

Uniqueness

Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and properties. Its cyclohexane ring provides stability, while the 2-oxoethyl group offers versatility in chemical transformations .

Properties

IUPAC Name

methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSDSKRFIDCWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779506-65-8
Record name methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate
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